

# Methyl 4-(cyanomethyl)benzoate: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: **Methyl 4-(cyanomethyl)benzoate**

Cat. No.: **B127922**

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This technical whitepaper provides a comprehensive overview of **Methyl 4-(cyanomethyl)benzoate**, a versatile intermediate compound with applications in organic synthesis and potential relevance to drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

## Chemical Structure and Identification

**Methyl 4-(cyanomethyl)benzoate** is an aromatic compound containing both a methyl ester and a cyanomethyl group attached to a benzene ring at the para position.

Molecular Structure:

Caption: 2D structure of **Methyl 4-(cyanomethyl)benzoate**.

Table 1: Chemical Identifiers

Identifier	Value	Reference
IUPAC Name	methyl 4-(cyanomethyl)benzoate	
CAS Number	76469-88-0	
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO <sub>2</sub>	
Molecular Weight	175.18 g/mol	
InChI	InChI=1S/C10H9NO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6H2,1H3	
SMILES	COC(=O)C1=CC=C(C=C1)CC#N	

## Physicochemical Properties

**Methyl 4-(cyanomethyl)benzoate** is a solid at room temperature. A summary of its key physical and chemical properties is presented below.

Table 2: Physicochemical Data

Property	Value	Reference
Melting Point	55-58 °C	
Boiling Point	110 °C at 0.2 mmHg	
Assay	≥96%	

## Synthesis and Experimental Protocols

A common synthetic route to **Methyl 4-(cyanomethyl)benzoate** involves the nucleophilic substitution of a leaving group on a precursor molecule with a cyanide salt. A plausible and frequently utilized precursor is Methyl 4-(bromomethyl)benzoate.

Reaction Scheme:



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Caption: Synthesis of **Methyl 4-(cyanomethyl)benzoate**.

Detailed Experimental Protocol (Hypothetical, based on standard procedures):

A detailed experimental protocol for the synthesis of **Methyl 4-(cyanomethyl)benzoate** from Methyl 4-(bromomethyl)benzoate is provided below. This protocol is based on established chemical principles for similar transformations.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 4-(bromomethyl)benzoate (1 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
- **Addition of Cyanide:** Add sodium cyanide (1.1 equivalents) to the solution.
- **Reaction Conditions:** Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Filter the solid by-product (sodium bromide) and wash it with a small amount of the solvent.
- **Extraction:** Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

## Spectroscopic Data (Predicted)

While experimental spectra for **Methyl 4-(cyanomethyl)benzoate** are not readily available in public databases, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds such as Methyl 4-cyanobenzoate.

#### <sup>1</sup>H NMR (Predicted):

- A singlet for the methyl ester protons (~3.9 ppm).
- A singlet for the benzylic protons of the cyanomethyl group (~3.8 ppm).
- Two doublets for the aromatic protons, characteristic of a 1,4-disubstituted benzene ring (in the range of 7.4-8.1 ppm).

#### <sup>13</sup>C NMR (Predicted):

- A signal for the methyl ester carbon (~52 ppm).
- A signal for the benzylic carbon (~22 ppm).
- A signal for the nitrile carbon (~118 ppm).
- Signals for the aromatic carbons, including the ester- and cyanomethyl-substituted carbons, and the unsubstituted aromatic carbons.
- A signal for the carbonyl carbon of the ester group (~166 ppm).

#### IR Spectroscopy (Predicted):

- A strong absorption band for the C≡N stretch of the nitrile group (~2250  $\text{cm}^{-1}$ ).
- A strong absorption band for the C=O stretch of the ester group (~1720  $\text{cm}^{-1}$ ).
- C-H stretching bands for the aromatic and aliphatic protons.
- C-O stretching bands for the ester group.

#### Mass Spectrometry (Predicted):

- The molecular ion peak ( $\text{M}^+$ ) would be observed at  $\text{m/z} = 175$ .

# Applications in Drug Development and Research

**Methyl 4-(cyanomethyl)benzoate** serves as a valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates. The cyanomethyl group can be readily converted to other functional groups, such as a carboxylic acid or an amine, providing a versatile handle for molecular elaboration.

For instance, the related compound, Methyl 4-cyanobenzoate, is a known precursor in the synthesis of Methyl 4-(aminomethyl)benzoate through catalytic hydrogenation. This amino derivative is an important intermediate in the development of various active pharmaceutical ingredients. The isomeric Methyl 3-(cyanomethyl)benzoate is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen.

While direct biological activity or involvement in specific signaling pathways for **Methyl 4-(cyanomethyl)benzoate** has not been extensively reported, its utility as a synthetic intermediate positions it as a compound of interest for medicinal chemists and drug development professionals.

## Potential Synthetic Transformations:

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